molecular formula C7H13NO3 B1277836 3-(propylcarbamoyl)propanoic Acid CAS No. 61283-60-1

3-(propylcarbamoyl)propanoic Acid

Cat. No. B1277836
CAS RN: 61283-60-1
M. Wt: 159.18 g/mol
InChI Key: NYGTWXWGPWMMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(propylcarbamoyl)propanoic acid is a chemical compound that can be considered a derivative of propanoic acid where a propylcarbamoyl functional group is attached. While the specific compound is not directly discussed in the provided papers, similar compounds with various substitutions on the propanoic acid backbone are extensively studied due to their potential applications in pharmaceuticals, agrochemicals, and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of coupling reagents, regioselective hydrolysis, and various other organic synthesis techniques. For instance, the synthesis of a combinatorial library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides was achieved through a two-step process involving the reaction of 3-(ω-bromacetyl)coumarins with amino(thioxo)methylcarbamoylpropanoic acid, followed by amide formation using 1,1'-carbonyldimidazole . Similarly, 3-carbamoyl-α-picolinic acid was prepared using imidase-catalyzed regiospecific hydrolysis in a water-organic solvent two-phase system .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(propylcarbamoyl)propanoic acid is characterized by the presence of various functional groups attached to the propanoic acid backbone. These modifications significantly influence the chemical properties and biological activity of the molecules. For example, the crystal structure of 3-(pyrrole-2'-carboxamido)propanoic acid was determined by X-ray diffraction, revealing a pyrrole ring linked to a propionic acid chain by an amido bond .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present. For instance, the presence of an amido bond or a thiazole ring can lead to specific reactivity patterns, such as the formation of hydrogen bonds in the crystal structure or the potential for further chemical modifications . The synthesis of N,N-disubstituted β-amino acids and their derivatives also indicates the potential for these compounds to undergo various chemical reactions, including the formation of hydrazone fragments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(propylcarbamoyl)propanoic acid derivatives are determined by their molecular structure. These properties include solubility, stability, and the ability to form specific interactions such as hydrogen bonds. For example, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs involved evaluating their metabolic stability and biological evaluation, indicating the importance of these properties in the development of pharmaceutical agents . The regioisomeric purity and molar conversion yield of 3-carbamoyl-α-picolinic acid also highlight the significance of chemical properties in the synthesis and application of these compounds .

Scientific Research Applications

Luminescent Complexes and Biological Studies

3-(Thiazol-2-yl carbamoyl) propanoic acid, a derivative of 3-(propylcarbamoyl)propanoic acid, has been used in the synthesis of luminescent complexes with various metals. These complexes were studied for their antibacterial and antifungal potential, although most showed non-significant activities. One particular complex, Bi-L3, was found to be appreciably luminescent (Kanwal et al., 2020).

Renewable Building Block for Polybenzoxazine

Phloretic acid, a compound related to 3-(propylcarbamoyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is a sustainable alternative to traditional methods and offers potential in a wide range of applications in materials science (Trejo-Machin et al., 2017).

Synthesis of Biologically Active Compounds

A method for the synthesis of 3-(aminothiocarbonylthio)propanoic acids, intermediates in the creation of biologically active compounds, has been developed. This method provides a more efficient route for producing these intermediates, which are crucial in the synthesis of various biologically active substances (Orlinskii, 1996).

Propionic Acid Recovery and Applications

Studies on the recovery and applications of propionic acid, closely related to 3-(propylcarbamoyl)propanoic acid, have shown its importance in various industries. Techniques like reactive extraction have been explored for efficient recovery from fermentation broth, emphasizing its utility in the chemical, pharmaceutical, and food industries (Keshav et al., 2009).

Synthesis of Propionic Acid Derivatives

Research on the synthesis of various propionic acid derivatives, including 3-(2'-tolyl)propanoic acid, highlights the versatility of these compounds. These derivatives have potential applications in pharmaceutical and materials science fields (Cai et al., 2007).

Safety Evaluation in Food Contact Materials

The safety evaluation of substances related to 3-(propylcarbamoyl)propanoic acid, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters, has been conducted. These evaluations are crucial for ensuring consumer safety in applications involving food contact materials (Flavourings, 2011).

Safety And Hazards

The safety information for 3-(propylcarbamoyl)propanoic Acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-oxo-4-(propylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-5-8-6(9)3-4-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGTWXWGPWMMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398670
Record name 3-(propylcarbamoyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(propylcarbamoyl)propanoic Acid

CAS RN

61283-60-1
Record name 3-(propylcarbamoyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propylcarbamoyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.